
1-(5-Bromo-3-fluoropyridin-2-yl)-2-fluoroethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "1-(5-Bromo-3-fluoropyridin-2-yl)-2-fluoroethanone" is a halogenated organic molecule that contains bromine, fluorine, and a ketone functional group. This compound is structurally related to various pyridine derivatives that have been synthesized and studied for their potential applications in medicinal chemistry and materials science. The presence of multiple halogens and the ketone group suggests that it could serve as an intermediate for further chemical modifications and might exhibit interesting chemical and physical properties.
Synthesis Analysis
The synthesis of halogenated pyridine derivatives can be complex, involving multiple steps and regioselective reactions. For instance, the synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, a related compound, involves a series of reactions including nucleophilic substitution and regioselective methoxylation, followed by bromination and hydrolysis to yield the final product . Similarly, the synthesis of 5-bromo-2-chloro-4-fluoro-3-iodopyridine demonstrates the use of halogen dance reactions to introduce various halogens into the pyridine ring . These methods could potentially be adapted for the synthesis of "1-(5-Bromo-3-fluoropyridin-2-yl)-2-fluoroethanone" by selecting appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of halogenated pyridines is often characterized using spectroscopic techniques and X-ray crystallography. For example, the crystal structure of a Schiff base compound related to the target molecule was determined using single-crystal X-ray diffraction, revealing a nearly coplanar arrangement of the benzene and pyridine rings . The molecular structure of "1-(5-Bromo-3-fluoropyridin-2-yl)-2-fluoroethanone" would likely be influenced by the electronegative halogens, which could affect the electron distribution and molecular geometry.
Chemical Reactions Analysis
Halogenated pyridines can undergo various chemical reactions, including nucleophilic aromatic substitution (SNAr), which allows for the selective functionalization of different halogen positions. For instance, the chemoselective amination of 5-bromo-2-chloro-3-fluoropyridine has been achieved, with conditions tailored to substitute specific halogen atoms . The reactivity of "1-(5-Bromo-3-fluoropyridin-2-yl)-2-fluoroethanone" would be expected to be similar, with the potential for selective transformations at the bromo- and fluoro-substituted positions.
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated pyridines can be quite diverse. The presence of halogens can significantly influence the compound's boiling point, solubility, and reactivity. For example, the optical properties of certain pyridine-based "push-pull" fluorophores have been studied, revealing their potential in non-linear optics . The compound , with its halogen substituents and ketone group, would likely exhibit unique spectroscopic characteristics and could possess interesting electronic properties due to the potential for charge transfer within the molecule.
科学的研究の応用
Fluorine-18 Labeling of Macromolecules
A notable application involves the synthesis of FPyKYNE, a fluoropyridine-based structure designed for the fluorine-18 labeling of macromolecules using copper-catalyzed Huisgen 1,3-dipolar cycloaddition (click chemistry). This method enables the creation of [18F]FPyKYNE, facilitating the development of radio-labeled compounds for PET imaging. The efficient synthesis of these labeled compounds showcases the potential of using 1-(5-Bromo-3-fluoropyridin-2-yl)-2-fluoroethanone derivatives in diagnostic imaging and tracking biochemical processes in vivo (Kuhnast et al., 2008).
Chemoselective Functionalization
The chemoselective functionalization of derivatives, such as 5-bromo-2-chloro-3-fluoropyridine, has been explored to achieve selective substitution reactions. These reactions demonstrate the compound's versatility in organic synthesis, enabling the precise modification of molecular structures for the development of targeted chemical entities with desired properties (Stroup et al., 2007).
Synthesis of Disubstituted Fluoropyridines
Another significant application includes the versatile synthesis of 3,5-disubstituted 2-fluoropyridines and 2-pyridones from 5-bromo-2-fluoro-3-pyridylboronic acid. This process highlights the compound's role in creating complex structures that could serve as building blocks in pharmaceuticals and materials science (Sutherland & Gallagher, 2003).
Halogen-rich Intermediates for Synthesis
Research has also focused on the synthesis of halogen-rich intermediates, like 5-bromo-2-chloro-4-fluoro-3-iodopyridine, for the construction of pentasubstituted pyridines. These intermediates are crucial for medicinal chemistry, offering pathways to synthesize novel compounds with potential therapeutic applications (Wu et al., 2022).
Advanced Synthesis Techniques
The development of novel broad-spectrum antifungal agents, such as Voriconazole, underscores the importance of 1-(5-Bromo-3-fluoropyridin-2-yl)-2-fluoroethanone derivatives in drug synthesis. These techniques highlight the compound's contribution to creating medications with significant clinical impacts (Butters et al., 2001).
特性
IUPAC Name |
1-(5-bromo-3-fluoropyridin-2-yl)-2-fluoroethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF2NO/c8-4-1-5(10)7(11-3-4)6(12)2-9/h1,3H,2H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFPFWMFXUQGUEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1F)C(=O)CF)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Bromo-3-fluoropyridin-2-yl)-2-fluoroethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 4-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-4-oxobutanoate](/img/structure/B2518068.png)
![3-[[1-(Pyridine-2-carbonyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2518071.png)
![N'-[(furan-2-yl)methyl]-N-[2-methoxy-4-(methylsulfanyl)butyl]ethanediamide](/img/structure/B2518072.png)
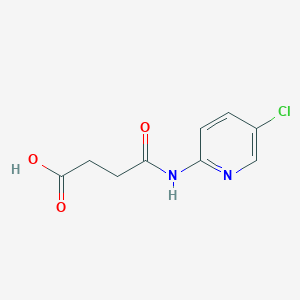
![4-chloro-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2518077.png)
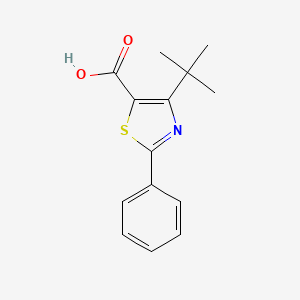
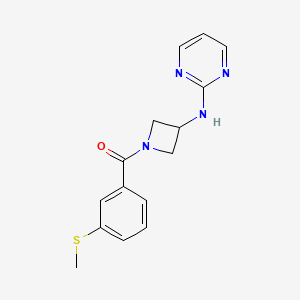
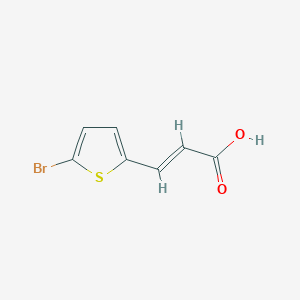
![(1R,3R)-3-Amino-1-hydroxyspiro[3.3]heptane-3-carboxylic acid;hydrochloride](/img/structure/B2518085.png)
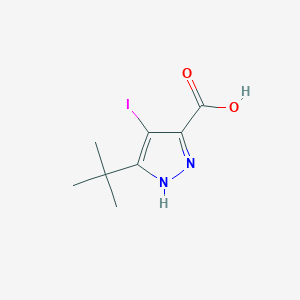


![1-(methylsulfonyl)-N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)piperidine-4-carboxamide](/img/structure/B2518089.png)
![7-methyl-2-nitro-10-octyldibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B2518090.png)